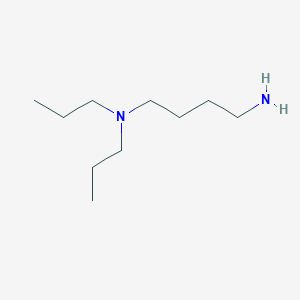
N,N-dipropylbutane-1,4-diamine
Übersicht
Beschreibung
“N,N-dipropylbutane-1,4-diamine” is a chemical compound with the molecular formula C10H24N2 . It is also known by its CAS Registry Number: 23346-57-8 .
Molecular Structure Analysis
The molecular structure of “N,N-dipropylbutane-1,4-diamine” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is OHTVZIMDFZDLPB-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
N,N-dipropylbutane-1,4-diamine has been investigated for its potential in the synthesis and structural characterization of various compounds. For instance, research involving imines derived from similar compounds, such as 2,3-diphenylbutane-1,4-diamine, has shown significant results. These imines, obtained through the condensation of diamine with aldehydes, have been characterized by X-ray diffraction, demonstrating the versatility of these compounds in chemical synthesis (Biletzki et al., 2012).
Catalytic Applications
Catalysis is another area where derivatives of N,N-dipropylbutane-1,4-diamine are used. For example, a study involving the asymmetric hydrogenation of isobutyrophenone using a [(Diphosphine) RuCl2 (1,4-diamine)] catalyst system demonstrated the unique properties of 1,4-diamines in tuning catalyst systems (Grasa et al., 2005).
Industrial Applications
In the industrial sector, diamines including 1,4-diaminobutane have been explored for their use in the production of chemicals like agrochemicals, pharmaceuticals, surfactants, and nylon. Research has focused on developing efficient methods for the recovery and purification of these diamines from fermentation broth, highlighting their industrial significance (Lee et al., 2019).
Biosynthesis and Environmental Sustainability
The biosynthesis of diamines, including N,N-dipropylbutane-1,4-diamine derivatives, is increasingly important for sustainable development. Utilizing renewable raw materials for the synthesis of diamines is crucial for a sustainable plastics industry. Microbial factories like Escherichia coli and Corynebacterium glutamicum have been widely used for the production of diamines, emphasizing the environmental benefits of these processes (Wang, Li, & Deng, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N',N'-dipropylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-3-8-12(9-4-2)10-6-5-7-11/h3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDVKMPSACNWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dipropylbutane-1,4-diamine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)
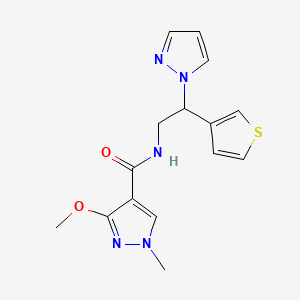

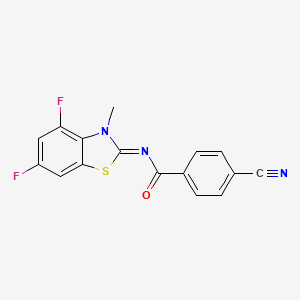
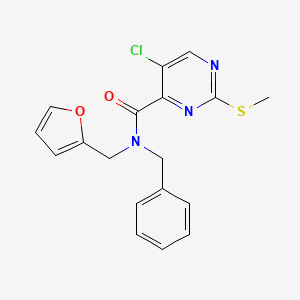
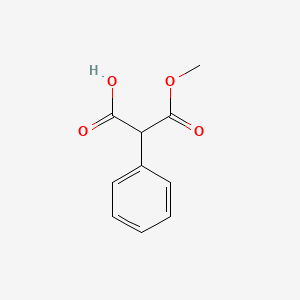
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2877194.png)
![6-Fluoro-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2877197.png)
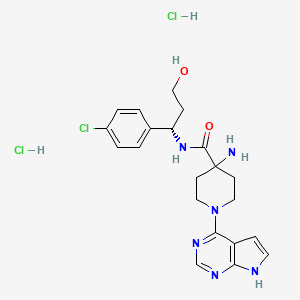
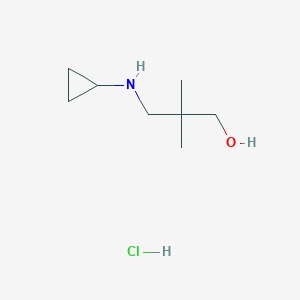
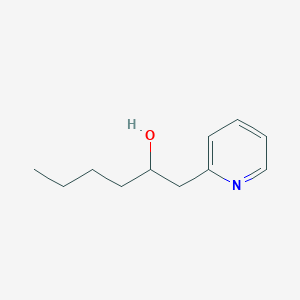
![4-[[3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)
